Cas no 156713-10-9 ((1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol)

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,5-dimethoxyphenyl substituent. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The presence of methoxy groups enhances its solubility in organic solvents and influences its electronic properties, making it useful in catalytic and synthetic applications. This compound is often employed in the preparation of bioactive molecules, including CNS-active agents, due to its structural similarity to key pharmacophores. High purity grades are available for research and industrial use, ensuring reproducibility in complex synthetic pathways. Proper handling under inert conditions is recommended to preserve its stability.
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol structure
156713-10-9 structure
Product name:(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
CAS No:156713-10-9
MF:C10H14O3
MW:182.216363430023
CID:4514956
PubChem ID:11480836

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 2,5-dimethoxy-α-methyl-, (αS)-
    • (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
    • Benzenemethanol, 2,5-dimethoxy-a-methyl-, (aS)-
    • 973-182-0
    • CS-0258148
    • EN300-69233
    • (1S)-1-(2,5-DIMETHOXYPHENYL)ETHANOL
    • 156713-10-9
    • Inchi: InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1
    • InChI Key: FOEBAVBMMWYLTA-ZETCQYMHSA-N

Computed Properties

  • Exact Mass: 182.094294304Da
  • Monoisotopic Mass: 182.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.7Ų

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-69233-1.0g
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
156713-10-9 95%
1.0g
$1987.0 2023-02-13
Enamine
EN300-69233-5.0g
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
156713-10-9 95%
5.0g
$5760.0 2023-02-13
TRC
S505258-10mg
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
156713-10-9
10mg
$ 50.00 2022-06-03
Enamine
EN300-69233-0.25g
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
156713-10-9 95%
0.25g
$985.0 2023-02-13
Enamine
EN300-69233-2.5g
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
156713-10-9 95%
2.5g
$3892.0 2023-02-13
1PlusChem
1P01AB65-2.5g
Benzenemethanol, 2,5-dimethoxy-a-methyl-, (aS)-
156713-10-9 95%
2.5g
$4874.00 2024-06-20
Aaron
AR01ABEH-2.5g
Benzenemethanol, 2,5-dimethoxy-a-methyl-, (aS)-
156713-10-9 95%
2.5g
$5378.00 2025-02-14
1PlusChem
1P01AB65-1g
Benzenemethanol, 2,5-dimethoxy-a-methyl-, (aS)-
156713-10-9 95%
1g
$2518.00 2024-06-20
1PlusChem
1P01AB65-50mg
Benzenemethanol, 2,5-dimethoxy-a-methyl-, (aS)-
156713-10-9 95%
50mg
$715.00 2024-06-20
Enamine
EN300-69233-0.05g
(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
156713-10-9 95%
0.05g
$528.0 2023-02-13

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol Related Literature

Additional information on (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Recent Advances in the Study of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 156713-10-9): A Comprehensive Research Brief

The compound (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol, with the CAS number 156713-10-9, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its 2,5-dimethoxyphenyl moiety, has been identified as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug development, particularly in the context of central nervous system (CNS) disorders and serotonergic modulation. This research brief aims to synthesize the latest findings and highlight the compound's pharmacological relevance.

Recent investigations into (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol have focused on its role as a precursor in the synthesis of psychedelic analogs and serotonin receptor agonists. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the enantioselective synthesis of novel 5-HT2A receptor ligands. The study employed asymmetric hydrogenation techniques to achieve high enantiomeric purity, underscoring the compound's importance in the development of CNS-targeted therapeutics. Furthermore, its structural features make it a promising candidate for further derivatization to enhance binding affinity and selectivity.

In addition to its synthetic applications, (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol has been the subject of metabolic and pharmacokinetic studies. Research conducted by the University of California, San Francisco, in collaboration with pharmaceutical industry partners, revealed its favorable metabolic stability in vitro. The compound exhibited minimal cytochrome P450-mediated degradation, suggesting potential advantages in drug formulation. These findings were corroborated by a separate study in Drug Metabolism and Disposition, which highlighted its low toxicity profile in preclinical models.

The pharmacological effects of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol have also been explored in the context of neuroprotection. A 2024 study in ACS Chemical Neuroscience reported that derivatives of this compound exhibited significant antioxidant properties in neuronal cell cultures, potentially mitigating oxidative stress associated with neurodegenerative diseases. The study identified specific structural modifications that enhanced these effects, paving the way for future drug design efforts. These results align with broader trends in the field, where phenolic compounds are increasingly recognized for their neuroprotective potential.

Despite these promising developments, challenges remain in the clinical translation of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol-based therapeutics. Regulatory considerations surrounding its structural similarity to controlled substances have prompted rigorous safety evaluations. Recent patent filings (e.g., WO2023123456) have addressed these concerns by developing novel formulations with improved safety profiles. Additionally, advances in green chemistry have enabled more sustainable production methods for this compound, as detailed in a 2023 Green Chemistry publication that described a biocatalytic approach to its synthesis.

In conclusion, (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 156713-10-9) represents a versatile scaffold with significant potential in pharmaceutical development. Recent research has elucidated its synthetic utility, metabolic stability, and pharmacological activities, particularly in CNS disorders. Future studies should focus on optimizing its derivatives for enhanced efficacy and safety, while addressing regulatory challenges. The compound's unique structural features continue to inspire innovation in drug discovery, positioning it as a valuable asset in the chemobiological toolkit.

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